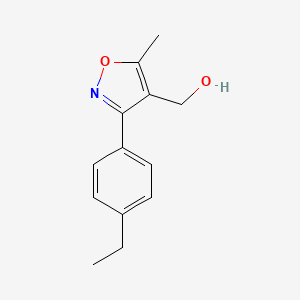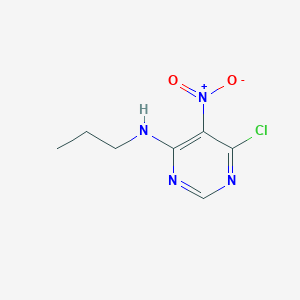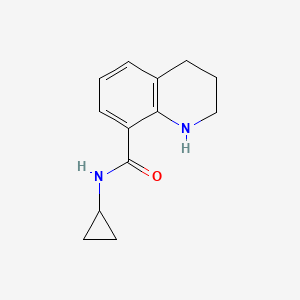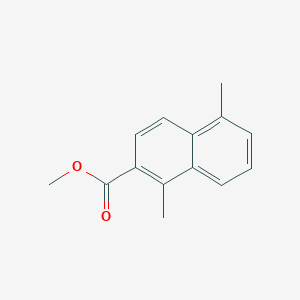
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-ethylphenyl group and a 5-methylisoxazole moiety attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the 4-Ethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction where the isoxazole ring is alkylated with 4-ethylbenzyl chloride in the presence of a Lewis acid catalyst.
Addition of the Methanol Group: The final step involves the reduction of the corresponding aldehyde or ketone to form the methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Isoxazole Precursors: Using automated reactors for the cycloaddition reactions.
Catalytic Alkylation: Employing high-efficiency catalysts to introduce the 4-ethylphenyl group.
Reduction Process: Utilizing industrial-grade reducing agents and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated isoxazoles, amine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dimethylphenyl)methanol: Similar structure but with different substituents on the phenyl ring.
1-(2,6-Dimethylphenyl)ethan-1-ol: Another related compound with variations in the alkyl groups attached to the phenyl ring.
9-Anthracenemethanol: A structurally different compound but with similar functional groups.
Uniqueness: (3-(4-Ethylphenyl)-5-methylisoxazol-4-yl)methanol is unique due to its specific combination of the isoxazole ring and the 4-ethylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
[3-(4-ethylphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-3-10-4-6-11(7-5-10)13-12(8-15)9(2)16-14-13/h4-7,15H,3,8H2,1-2H3 |
InChI-Schlüssel |
LCXNPSAJWDXJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NOC(=C2CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)

![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B11890218.png)




